3,4-Difluorotoluene

Description

The exact mass of the compound 3,4-Difluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Difluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

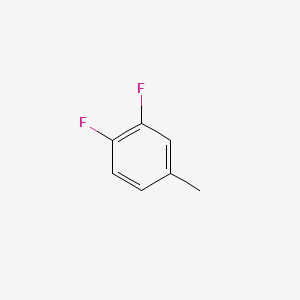

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMPLKVGINKUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369894 | |

| Record name | 3,4-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2927-34-6 | |

| Record name | 3,4-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorotoluene: Physicochemical Properties and Synthetic Applications

Introduction

3,4-Difluorotoluene is a fluorinated aromatic hydrocarbon that has emerged as a pivotal building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two fluorine atoms and a methyl group on the benzene ring, make it a valuable precursor for a wide array of functionalized molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,4-difluorotoluene, with a particular focus on its applications in the synthesis of pharmaceutical and agrochemical intermediates. For researchers and professionals in drug development, understanding the nuanced reactivity of this compound is key to leveraging its potential in creating novel molecular architectures with enhanced biological activity and metabolic stability.[1] The strategic incorporation of fluorine atoms can significantly influence a molecule's lipophilicity, binding affinity, and metabolic pathways, making fluorinated synthons like 3,4-difluorotoluene highly sought after.[1]

Physicochemical Properties

3,4-Difluorotoluene is a colorless to light yellow liquid at room temperature.[1] It is characterized by its insolubility in water but exhibits good solubility in common organic solvents. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 2927-34-6 | [1][2][3] |

| Molecular Formula | C₇H₆F₂ | [1][2][3] |

| Molecular Weight | 128.12 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 110-113 °C | [4] |

| Density | 1.12 - 1.13 g/mL at 25 °C | [1][4] |

| Refractive Index (n₂₀/D) | ~1.45 | [1][4] |

| Flash Point | 25 °C (77 °F) |

Spectroscopic Profile

The structural elucidation of 3,4-difluorotoluene and its derivatives relies heavily on spectroscopic techniques. Below is a detailed analysis of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 3,4-difluorotoluene.

-

¹H NMR: The proton NMR spectrum is characterized by signals for the aromatic protons and the methyl group protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The chemical shifts are influenced by the electronegativity of the fluorine atoms, with the carbons directly bonded to fluorine appearing at higher chemical shifts.[5] The methyl carbon will resonate in the aliphatic region.

-

¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the electronic environment of the fluorine atoms. For 3,4-difluorotoluene, two distinct signals are expected, with chemical shifts and coupling constants characteristic of their positions on the aromatic ring.[6] The typical chemical shift range for aromatic fluorine atoms is between -110 and -180 ppm relative to a standard.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 3,4-difluorotoluene will exhibit characteristic absorption bands corresponding to:

-

C-H stretching of the aromatic ring and the methyl group.

-

C=C stretching of the aromatic ring.

-

C-F stretching , which typically appears as strong bands in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 3,4-difluorotoluene (m/z = 128). Fragmentation patterns will involve the loss of a methyl radical, fluorine atoms, or other small fragments, providing further structural confirmation.

Chemical Properties and Reactivity

The chemical behavior of 3,4-difluorotoluene is governed by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution (EAS)

The fluorine atoms are deactivating and ortho-, para-directing, while the methyl group is activating and also ortho-, para-directing. The combined effect of these substituents dictates the regioselectivity of EAS reactions.

Caption: Directing effects in electrophilic aromatic substitution of 3,4-difluorotoluene.

-

Nitration: The nitration of 3,4-difluorotoluene is expected to yield a mixture of nitro-substituted products. The directing effects of the substituents will influence the position of the incoming nitro group.[8]

-

Halogenation: Halogenation reactions, such as bromination or chlorination, will also proceed via electrophilic aromatic substitution, with the regioselectivity determined by the existing substituents.

-

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. The presence of the deactivating fluorine atoms may require harsher reaction conditions.

Reactions of the Methyl Group

The methyl group can undergo a variety of transformations, providing a handle for further functionalization.

-

Benzylic Bromination: The methyl group can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator like AIBN).[9] This reaction proceeds via a resonance-stabilized benzylic radical.[10][11]

Caption: Mechanism of benzylic bromination of 3,4-difluorotoluene.

-

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[10] This provides a route to 3,4-difluorobenzoic acid, another important synthetic intermediate.

Experimental Protocol: Synthesis of 3,4-Difluorobenzaldehyde

The synthesis of 3,4-difluorobenzaldehyde from a related difluoroaromatic compound is a key transformation, as this aldehyde is a precursor to many active pharmaceutical ingredients (APIs).[12][13] The following is a representative protocol for a formylation reaction.

Reaction: Formylation of a difluorobenzene derivative.

Materials:

-

ortho-Difluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethyl methyl ether

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Saturated potassium carbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred and cooled (ice bath) mixture of anhydrous aluminum chloride (0.75 mol) in methylene chloride (250 mL), add ortho-difluorobenzene (0.5 mol).[14]

-

Slowly add dichloromethyl methyl ether (0.75 mol) dropwise to the reaction mixture. Vigorous evolution of HCl gas will be observed.[14]

-

After the addition is complete, continue stirring at room temperature for 15 minutes.[14]

-

Decant the liquid phase into a mixture of ice and water (500 mL).[14]

-

Wash the remaining aluminum chloride residue with methylene chloride and add the washings to the ice-water mixture.[14]

-

Transfer the mixture to a separatory funnel and shake well.

-

Separate the organic layer and wash it with a saturated potassium carbonate solution until neutral.[14]

-

Dry the organic layer over anhydrous magnesium sulfate.[14]

-

Filter and distill the solvent to obtain the crude 3,4-difluorobenzaldehyde.[14]

-

Further purification can be achieved by vacuum distillation.

Applications in Drug Development

3,4-Difluorotoluene and its derivatives are integral to the synthesis of a variety of pharmaceuticals. The difluorinated phenyl motif is found in numerous drug candidates and approved medicines. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, which can improve cell membrane permeability and target binding affinity.[15]

Safety and Handling

3,4-Difluorotoluene is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

3,4-Difluorotoluene is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, offering a foundation for scientists and researchers to explore the full potential of this important fluorinated intermediate.

References

-

The Royal Society of Chemistry. (2011). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster, Zn4(OCOCF3)6O•CF3CO2H: Synthesis under Mild Conditions and Catalytic Transesterification and Oxazoline Formation. Retrieved from [Link]

- Google Patents. (n.d.). CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes.

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

University of Crete. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). 3 4-Difluorotoluene CAS 2927-34-6. Retrieved from [Link]

-

YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluorotoluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

SciSpace. (n.d.). Tetrahedron Letters (Elsevier BV). Retrieved from [Link]

-

PMC. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Regioselectivity: Electrophilic Addition and Bromohydrin Formation. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Toluene, α,α-difluoro. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

ResearchGate. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Stenutz. (n.d.). 3,4-difluorotoluene. Retrieved from [Link]

-

PMC. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Organofluorine chemistry VI. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Difluorotoluene | C7H6F2 | CID 2733400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. China 3 4-Difluorotoluene CAS 2927-34-6 Manufacturer and Supplier | Starsky [starskychemical.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Difluorotoluene for Laboratory Professionals

As a crucial building block in modern synthetic chemistry, 3,4-Difluorotoluene is indispensable for researchers in pharmaceuticals, agrochemicals, and materials science.[1] Its utility lies in the unique electronic properties imparted by the two fluorine atoms on the toluene ring, which can significantly influence the reactivity and biological activity of larger molecules.[2] This guide provides an in-depth look at 3,4-Difluorotoluene, moving beyond basic data to offer practical, field-tested insights into its safe and effective use in a research environment.

Core Compound Identification

Precise identification is the bedrock of chemical safety and experimental reproducibility. Misidentification can lead to failed syntheses and, more critically, unforeseen safety hazards.

-

Compound Name: 3,4-Difluorotoluene

-

Synonym: 1,2-Difluoro-4-methylbenzene[3]

The Chemical Abstracts Service (CAS) number, 2927-34-6, is the universally recognized, unambiguous identifier for this compound, essential for database searches, procurement, and regulatory compliance.

Hazard Assessment and GHS Classification

Understanding the Globally Harmonized System (GHS) classification is not merely a regulatory formality; it is a predictive framework for the compound's behavior. 3,4-Difluorotoluene is classified primarily as a flammable liquid.[5][6] This classification dictates the necessary engineering controls and personal protective equipment (PPE) required for safe handling.

| GHS Classification | Code | Description | Pictogram | Signal Word |

| Flammable Liquids, Category 3 | H226 | Flammable liquid and vapor | 🔥 | Warning |

Table 1: GHS Hazard Summary for 3,4-Difluorotoluene. Data sourced from multiple suppliers.[3][5][6]

The "Warning" signal word, as opposed to "Danger," indicates a less severe hazard, but one that demands rigorous adherence to safety protocols.[5][6] The H226 statement is a direct consequence of the compound's low flash point, which is reported to be between 25°C (77°F) and 27°C.[2][5][7] This means that at standard room temperature, it can release enough vapor to form an ignitable mixture with air.

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is a self-validating system; it inherently minimizes risk and ensures the integrity of the chemical for experimental use.

Step-by-Step Laboratory Handling Protocol:

-

Preparation and Engineering Controls:

-

Causality: Due to its flammability (H226) and potential vapor inhalation risk, all manipulations must be performed within a certified chemical fume hood.[5][6]

-

Action: Before starting, ensure the fume hood sash is at the appropriate height and the airflow is verified. Clear the workspace of all unnecessary items, especially potential ignition sources.

-

-

Personal Protective Equipment (PPE):

-

Causality: Standard laboratory PPE is required, with an emphasis on preventing skin contact and fire risk.

-

Action: Don a flame-resistant lab coat, appropriate safety glasses or goggles, and nitrile gloves. The precautionary statement P280 explicitly mandates the use of protective gloves and eye/face protection.[5][6]

-

-

Dispensing and Transfer:

-

Causality: The low flash point necessitates measures to prevent static electricity discharge, which can act as an ignition source.

-

Action: When transferring from a larger container, use grounding and bonding straps as per precautionary statement P240.[5][8] Use only non-sparking tools (P242) for opening containers.[5][8] Perform transfers slowly to minimize splash and vapor generation.

-

-

Post-Handling and Waste:

-

Causality: Proper disposal is crucial to prevent environmental contamination and laboratory hazards.

-

Action: Dispose of contaminated materials and unused chemical in a designated, labeled hazardous waste container for flammable liquids, following institutional guidelines and the P501 precautionary statement.[5][6]

-

Storage Requirements:

The compound should be stored in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces, in accordance with precautionary statements P210 and P403 + P235.[5][6][8] The container must be kept tightly closed (P233) to prevent vapor escape.[5][8] While some suppliers recommend refrigerated storage (2-8°C), others state ambient temperature is sufficient; always consult the label of your specific container for the most accurate information.[1]

Emergency Response Workflow

In the event of an exposure or spill, a rapid and correct response is critical. The following workflow outlines the necessary steps.

Physicochemical Properties for the Researcher

A compound's physical properties are critical for designing experiments, from calculating molar quantities to planning purification strategies.

| Property | Value | Significance in the Lab |

| Appearance | Colorless to light yellow liquid | Visual check for purity; degradation may cause color change.[1][2][5] |

| Boiling Point | 110-113 °C | Essential for purification by distillation and for assessing volatility.[1][7][9] |

| Density | ~1.12 - 1.13 g/mL at 20-25 °C | Allows for accurate mass-to-volume conversions.[1][2][9] |

| Flash Point | 25-27 °C (77-81 °F) | Confirms flammability risk at room temperature; dictates handling procedures.[2][5][7] |

| Refractive Index | ~1.45 (n20/D) | Quick, non-destructive method for identity and purity verification.[1][2][5] |

| Solubility | Insoluble in water | Informs choice of solvents for reactions and extractions.[2][9] |

Table 2: Key Physicochemical Properties of 3,4-Difluorotoluene.[1][2][5][7][9]

The boiling point of ~112°C is high enough to prevent excessive evaporation during benchtop use but low enough for easy removal under vacuum.[1] Its insolubility in water is typical for aromatic hydrocarbons and is a key consideration for designing aqueous workups.[2]

References

-

3,4-Difluorotoluene | C7H6F2 | CID 2733400 , PubChem - NIH, [Link]

-

3,4-Difluorotoluene | CAS#:2927-34-6 , Chemsrc, [Link]

-

3,4-Difluorotoluene , TSS, [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 3,4-Difluorotoluene | 2927-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3,4-Difluorotoluene | C7H6F2 | CID 2733400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TSS [techservesolutions.in]

- 8. 3,4-Difluorotoluene | 2927-34-6 | TCI AMERICA [tcichemicals.com]

- 9. 3,4-Difluorotoluene | 2927-34-6 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3,4-Difluorotoluene from 3,4-Difluoroaniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3,4-difluorotoluene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Recognizing the inherent chemical limitations of a direct single-step conversion from 3,4-difluoroaniline, this document details a robust and scientifically sound two-step strategy. The process commences with the conversion of 3,4-difluoroaniline to a stable aryl iodide intermediate via a Sandmeyer-type diazotization-iodination reaction. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the methyl group, yielding the target 3,4-difluorotoluene. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, critical safety considerations, and troubleshooting advice to ensure successful and reproducible synthesis.

Strategic Overview: A Two-Step Approach

A direct conversion of the amino group in 3,4-difluoroaniline to a methyl group is not feasible through standard, high-yield synthetic transformations like the Sandmeyer reaction. The Sandmeyer reaction is exceptionally effective for introducing halogens, cyano, or hydroxyl groups, but not alkyl moieties.[3][4] Therefore, a more strategic synthetic design is required.

This guide proposes a reliable two-step sequence:

-

Diazotization-Iodination : The primary amine of 3,4-difluoroaniline is first converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately treated with an iodide source to yield 3,4-difluoroiodobenzene. This reaction is a well-established and high-yielding transformation.[5]

-

Palladium-Catalyzed Methylation : The resulting 3,4-difluoroiodobenzene serves as an ideal substrate for modern cross-coupling reactions. A Suzuki-Miyaura coupling with a suitable methylboron reagent, catalyzed by a palladium complex, efficiently replaces the iodine atom with a methyl group to furnish the final product, 3,4-difluorotoluene.[6][7]

This approach leverages the strengths of classical and modern synthetic chemistry to create a logical and efficient pathway to the target molecule.

Step 1: Synthesis of 3,4-Difluoroiodobenzene

This initial transformation converts the readily available aniline into a versatile aryl halide intermediate, primed for cross-coupling.

Principle and Mechanism

The reaction proceeds in two distinct stages within the same pot:

-

Diazotization : The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid), at low temperatures (0-5 °C).[8] This forms a highly reactive arenediazonium salt. The low temperature is critical to prevent the premature decomposition of this unstable intermediate.[5]

-

Iodination : The diazonium salt solution is then treated with potassium iodide (KI). The iodide ion displaces the diazonium group, which is an excellent leaving group, releasing nitrogen gas and forming the stable aryl iodide.[5] This Sandmeyer-type reaction for iodination does not typically require a copper catalyst, unlike chlorination or bromination.[3]

Experimental Protocol: Diazotization-Iodination

Safety Precaution: Diazonium salts are potentially explosive, especially when dry.[9] This procedure is designed to use the diazonium salt in situ without isolation. Always work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Preparation of the Aniline Salt:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-difluoroaniline (10.0 g, 77.4 mmol).

-

To the flask, add a mixture of concentrated sulfuric acid (15 mL) and water (50 mL). Stir the mixture until the aniline salt fully dissolves.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (5.6 g, 81.3 mmol, 1.05 eq) in 20 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline salt solution via the dropping funnel over 30-45 minutes. Critically, maintain the internal reaction temperature below 5 °C to prevent decomposition and side reactions.[5]

-

After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.

-

Check for a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black). If the test is negative, add a small amount more of the nitrite solution.

-

-

Iodination:

-

Prepare a solution of potassium iodide (14.2 g, 85.5 mmol, 1.1 eq) in 30 mL of water.

-

Add the potassium iodide solution slowly to the cold diazonium salt solution. You will observe the evolution of nitrogen gas and the formation of a dark, oily product.

-

After the initial effervescence subsides, remove the ice bath and allow the reaction mixture to warm to room temperature, then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add a 10% aqueous solution of sodium thiosulfate until the dark color of excess iodine disappears.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3,4-difluoroiodobenzene as a dark oil.

-

The crude product can be purified by vacuum distillation.

-

Data Summary for Step 1

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 3,4-Difluoroaniline | 129.11 | 10.0 g | 1.0 |

| Sodium Nitrite | 69.00 | 5.6 g | 1.05 |

| Potassium Iodide | 166.00 | 14.2 g | 1.1 |

| Sulfuric Acid (conc.) | 98.08 | ~15 mL | - |

| Reaction Temp. | - | 0-5 °C | - |

| Expected Yield | - | 75-85% | - |

Step 2: Synthesis of 3,4-Difluorotoluene

With the aryl iodide in hand, the final step is to introduce the methyl group. The Suzuki-Miyaura coupling is an excellent choice for this transformation due to its high functional group tolerance, mild conditions, and the lower toxicity of boron reagents compared to the tin reagents used in Stille couplings.[4][6]

Principle and Mechanism: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[10] The reaction requires a base to activate the boronic acid for transmetalation. The catalytic cycle involves three key steps:

-

Oxidative Addition : The Pd(0) catalyst adds to the aryl iodide, forming a Pd(II) intermediate.

-

Transmetalation : The methyl group is transferred from the activated boron reagent to the palladium center, displacing the iodide.

-

Reductive Elimination : The aryl and methyl groups on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 3,4-Difluorotoluene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 3,4-Difluorotoluene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,4-difluorotoluene (C₇H₆F₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the interpretation of spectral features, the rationale behind experimental choices, and the fundamental principles that govern the observed data. Each section includes detailed protocols, data tables, and visual diagrams to facilitate a deeper understanding of the molecular structure and properties of 3,4-difluorotoluene.

Introduction

3,4-Difluorotoluene is an aromatic compound with the chemical structure of a toluene molecule substituted with two fluorine atoms at the 3 and 4 positions of the benzene ring.[2] Its molecular weight is 128.12 g/mol .[2] The precise characterization of this molecule is paramount for its application in complex organic synthesis. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structure of such molecules. This guide will explore the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data of 3,4-difluorotoluene, providing a detailed interpretation grounded in established scientific principles.

Molecular Structure:

Caption: Chemical structure of 3,4-Difluorotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds like 3,4-difluorotoluene, ¹⁹F NMR and the observation of heteronuclear coupling between fluorine, protons, and carbon provide a wealth of structural information.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,4-difluorotoluene is characterized by signals from the methyl group and the three aromatic protons. The aromatic signals are complex due to both proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling. H-F coupling constants are typically larger than H-H coupling constants and can occur over multiple bonds.[4]

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| CH₃ | ~2.2 | t | ⁴J(H,F) ≈ 2-3 | 3H |

| H-2 | ~7.0-7.2 | m | 1H | |

| H-5 | ~7.0-7.2 | m | 1H | |

| H-6 | ~6.9-7.1 | m | 1H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

Interpretation:

-

Methyl Protons (CH₃): The methyl protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (⁴J(H,F)).

-

Aromatic Protons (H-2, H-5, H-6): The aromatic region will show complex multiplets resulting from ortho, meta, and para H-H couplings, as well as H-F couplings of varying magnitudes. Long-range H-F couplings are common in aromatic systems.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,4-difluorotoluene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Analysis: Integrate the signals and analyze the multiplicities and coupling constants to assign the peaks to the respective protons.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in 3,4-Difluorotoluene.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 3,4-difluorotoluene is expected to show seven distinct signals. The signals for the carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹J(C,F)), which is typically large.[4] Carbons further away will also show smaller couplings (²J(C,F), ³J(C,F), etc.).[6]

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling |

| CH₃ | ~15-20 | Present |

| C-1 | ~130-135 | Present |

| C-2 | ~125-130 | Present |

| C-3 | ~150-155 (d) | ¹J(C,F) ≈ 240-250 Hz |

| C-4 | ~150-155 (d) | ¹J(C,F) ≈ 240-250 Hz |

| C-5 | ~115-120 | Present |

| C-6 | ~118-123 | Present |

Note: The assignments for C-3 and C-4, as well as for the other aromatic carbons, may require 2D NMR experiments for unambiguous confirmation.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Analyze the chemical shifts and C-F coupling patterns to assign the signals.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[7] For 3,4-difluorotoluene, two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will be split into multiplets due to F-F and F-H couplings.[8]

Predicted ¹⁹F NMR Data:

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| F-3 | -130 to -140 | m |

| F-4 | -130 to -140 | m |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.[9] The exact chemical shifts can be influenced by the solvent.[10]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

-

Acquisition: Acquire the ¹⁹F NMR spectrum. Often, proton decoupling is applied to simplify the spectrum, which would resolve the F-F coupling.

-

Processing: Process the data as with other NMR experiments.

-

Analysis: Analyze the chemical shifts and coupling patterns to assign the fluorine signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11] The IR spectrum of 3,4-difluorotoluene will show characteristic bands for aromatic C-H, C=C, methyl C-H, and C-F bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2980-2850 | Methyl C-H stretch | Medium |

| 1600-1585, 1500-1400 | Aromatic C=C stretch | Medium-Strong |

| 1250-1000 | C-F stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

Interpretation:

-

The presence of bands above 3000 cm⁻¹ is indicative of aromatic C-H stretches.[12]

-

The absorptions in the 1600-1400 cm⁻¹ region confirm the presence of the aromatic ring.[12]

-

Strong absorption bands in the 1250-1000 cm⁻¹ region are characteristic of C-F stretching vibrations.

-

The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: No special preparation is needed for a liquid sample. Place a small drop of 3,4-difluorotoluene directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Caption: Correlation of IR absorption regions with molecular vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the ions are detected.[13]

Predicted Mass Spectrum Data:

| m/z | Ion | Comments |

| 128 | [C₇H₆F₂]⁺ | Molecular ion (M⁺) |

| 127 | [C₇H₅F₂]⁺ | Loss of H radical |

| 109 | [C₇H₆F]⁺ | Loss of F radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Interpretation:

The fragmentation of fluorotoluenes can be complex.[14] The molecular ion peak at m/z 128 is expected to be prominent.[2] Common fragmentation pathways include the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 127, and the loss of a fluorine radical to give an ion at m/z 109.[15] Rearrangement to form the stable tropylium cation ([C₇H₇]⁺) at m/z 91 is also a possibility, although this may be less favored compared to non-fluorinated toluene due to the stability of the C-F bond.[14]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of 3,4-difluorotoluene in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject the sample into the GC system. The compound will travel through the GC column and be separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Caption: Primary fragmentation pathways for 3,4-Difluorotoluene in EI-MS.

Conclusion

The spectroscopic analysis of 3,4-difluorotoluene by NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the carbon-hydrogen framework and the positions of the fluorine substituents through chemical shifts and characteristic coupling patterns. IR spectroscopy confirms the presence of the aromatic ring, methyl group, and carbon-fluorine bonds. Mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. Together, these techniques offer a powerful and complementary suite of tools for the unambiguous identification and characterization of 3,4-difluorotoluene, ensuring its quality and suitability for applications in research and development.

References

-

Coupling of Protons with Fluorine. (2007). ResearchGate. [Link]

-

3,4-Difluorotoluene. PubChem. National Institutes of Health. [Link]

-

Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1318. [Link]

-

3,4-Difluorotoluene. Chemsrc. [Link]

-

Carbon-fluorine spin coupling constants. Reddit. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991. [Link]

-

Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. [Link]

-

Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]

-

3,4-Difluorotoluene. SpectraBase. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics. [Link]

-

Fluorine Coupling Constants. Progress in NMR Spectroscopy. [Link]

-

Long-range proton-fluorine coupling in a rigid system. Journal of the American Chemical Society. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Science Publishing. [Link]

-

Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. [Link]

-

Fluorine NMR. University of Washington. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

How to Read and Interpret the IR Spectra. The Organic Chemistry Tutor. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Infrared Spectroscopy Index. Doc Brown's Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Difluorotoluene | C7H6F2 | CID 2733400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. colorado.edu [colorado.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

1H and 13C NMR spectrum of 3,4-Difluorotoluene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Difluorotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, which are of increasing importance in pharmaceuticals and materials science, NMR provides a wealth of information beyond simple proton and carbon environments.[1][2] The presence of the spin-½, 100% abundant ¹⁹F nucleus introduces complex spin-spin coupling patterns that are highly informative for confirming regiochemistry and understanding electronic effects. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,4-difluorotoluene, offering a detailed interpretation of chemical shifts and coupling constants, grounded in established spectroscopic principles. It further outlines a robust experimental protocol for acquiring high-quality NMR data for fluorinated small molecules.

Introduction: The Spectroscopic Challenge of Fluorinated Aromatics

3,4-Difluorotoluene is a key building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals where fluorine substitution is used to modulate metabolic stability and binding affinity.[3] Accurate and unambiguous characterization of such intermediates is critical. While techniques like mass spectrometry and IR spectroscopy confirm molecular weight and functional groups, only NMR can provide a detailed map of the atomic connectivity and stereochemistry.

The unique challenge and opportunity in analyzing compounds like 3,4-difluorotoluene lie in the intricate network of spin-spin couplings. In addition to the familiar ¹H-¹H couplings, the presence of two fluorine atoms introduces significant ¹H-¹⁹F and ¹³C-¹⁹F couplings over multiple bonds.[4][5] Interpreting these complex splitting patterns is essential for definitive structural assignment. This guide will deconstruct these patterns to provide a clear and authoritative understanding of the molecule's NMR signature.

Molecular Structure and Numbering

To facilitate a clear discussion, the following numbering scheme for 3,4-difluorotoluene will be used throughout this guide.

Caption: Structure of 3,4-Difluorotoluene with IUPAC numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[6] The following protocol is a validated system for analyzing small fluorinated organic molecules.

Sample Preparation

A homogeneous solution free of particulate matter is crucial for achieving sharp, well-resolved NMR signals.[7][8]

-

Analyte Quantity : For a standard 5 mm NMR tube, weigh 5-25 mg of 3,4-difluorotoluene for ¹H NMR and 50-100 mg for ¹³C NMR.[9] High concentrations can increase viscosity and broaden lineshapes, especially for ¹H spectra.[6]

-

Solvent Selection : Choose a high-purity deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Use a volume of 0.6-0.7 mL to achieve a sample height of 4-5 cm in the tube.[7]

-

Dissolution & Transfer : Dissolve the sample in the solvent within a small vial. This allows for gentle vortexing or warming to ensure complete dissolution.[9]

-

Filtration : To remove any suspended particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, unscratched NMR tube.[6][8]

-

Referencing : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, defining the 0.0 ppm reference point.[10] However, for ¹⁹F NMR, an external reference or a secondary internal standard may be necessary if TMS is not suitable.[11][12] For this analysis, residual solvent peaks are used for ¹H and ¹³C referencing.

Spectrometer Setup and Data Acquisition

Acquisition parameters must be optimized to account for the properties of the ¹⁹F nucleus and the expected coupling constants.

-

Instrumentation : All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃). Automated or manual shimming is then performed to optimize the magnetic field homogeneity across the sample volume.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence (e.g., Bruker's zg30) is typically sufficient.

-

Spectral Width : A range of -2 to 12 ppm is adequate for most organic molecules.

-

Relaxation Delay (d1) : A delay of 1-2 seconds is usually sufficient for qualitative analysis.

-

Number of Scans (ns) : 8 to 16 scans are generally adequate for the specified sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled single-pulse experiment with NOE (e.g., Bruker's zgpg30) is used.

-

Spectral Width : A wide spectral width of 0 to 220 ppm is necessary to encompass the full range of carbon chemical shifts.[13]

-

Relaxation Delay (d1) : 2 seconds is a standard value.

-

Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3,4-difluorotoluene displays distinct signals for the aromatic protons and the methyl group. The complexity arises from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.

Chemical Shift Assignments

-

Aromatic Region (δ 6.9-7.2 ppm) : Three signals corresponding to H-2, H-5, and H-6 are observed in this region. The electron-withdrawing nature of the fluorine atoms deshields these protons relative to toluene (δ ~7.17-7.24 ppm).

-

Aliphatic Region (δ ~2.2 ppm) : A single resonance corresponding to the three equivalent protons of the methyl (CH₃) group appears here.

Coupling Constant (J) Interpretation

The multiplicity of each signal is dictated by the number of neighboring magnetic nuclei and the magnitude of the coupling constants. For aromatic systems, typical coupling values are:

Fluorine couplings are often larger and can occur over more bonds:

-

Ortho coupling (³JHF) : 6-10 Hz

-

Meta coupling (⁴JHF) : 2-8 Hz[16]

-

Para coupling (⁵JHF) : 0-3 Hz

A detailed breakdown of each signal is as follows:

-

H-2 : This proton is meta to H-6 (⁴JHH) and ortho to the fluorine at C-3 (³JHF). It may also exhibit a small para coupling to H-5 (⁵JHH) and a long-range coupling to the methyl group. The resulting signal is a complex multiplet.

-

H-5 : This proton is ortho to H-6 (³JHH), ortho to the fluorine at C-4 (³JHF), and meta to the fluorine at C-3 (⁴JHF). This combination of one large and two medium couplings results in a complex multiplet, often appearing as a doublet of doublet of doublets (ddd).

-

H-6 : This proton is ortho to H-5 (³JHH), meta to H-2 (⁴JHH), and meta to the fluorine at C-4 (⁴JHF). It will also appear as a complex multiplet.

-

CH₃ : The methyl protons are adjacent to C-1. They may exhibit a very small long-range coupling to H-2 and H-6, but often appear as a sharp singlet or a finely split triplet due to coupling with the two meta fluorine atoms.

Table 1: Summary of ¹H NMR Data for 3,4-Difluorotoluene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~7.10 | m | ⁴JHH (meta), ³JHF (ortho) |

| H-5 | ~6.95 | ddd | ³JHH (ortho), ³JHF (ortho), ⁴JHF (meta) |

| H-6 | ~7.05 | m | ³JHH (ortho), ⁴JHH (meta), ⁴JHF (meta) |

| CH₃ | ~2.24 | t (or s) | ⁵JHF (para) ≈ 1-2 Hz |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. The most revealing feature is the splitting of carbon signals due to coupling with the ¹⁹F nuclei, which provides definitive evidence for the substitution pattern.[17]

Chemical Shift Assignments

-

Aromatic Region (δ 115-160 ppm) : Six distinct signals are observed for the aromatic carbons. The carbons directly attached to fluorine (C-3 and C-4) are significantly deshielded and show characteristic large one-bond couplings.[18]

-

Aliphatic Region (δ ~15 ppm) : A single signal for the methyl carbon is observed.

¹³C-¹⁹F Coupling Interpretation

The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the two nuclei.[19][20]

-

One-bond coupling (¹JCF) : Very large, typically 240-250 Hz for sp² carbons.

-

Two-bond coupling (²JCF) : Smaller, typically 15-25 Hz.

-

Three-bond coupling (³JCF) : Variable, typically 3-10 Hz.

-

Four-bond coupling (⁴JCF) : Small, typically 1-3 Hz.

A detailed breakdown of each signal is as follows:

-

C-3 & C-4 : These signals will appear as large doublets due to the one-bond coupling to their attached fluorine (¹JCF). Each line of these doublets will be further split into a smaller doublet by the two-bond coupling to the other fluorine atom (²JCF). These are the most downfield and easily identifiable signals in the aromatic region.

-

C-1, C-2, C-5, C-6 : These carbons will all appear as doublets of doublets (or more complex multiplets) due to two-, three-, and four-bond couplings to both F-3 and F-4. For instance, C-2 will show a ²JCF to F-3 and a ³JCF to F-4. C-5 will show a ²JCF to F-4 and a ³JCF to F-3.

-

CH₃ : The methyl carbon will likely appear as a triplet or a finely split multiplet due to three-bond coupling to F-3 (³JCF) and four-bond coupling to F-4 (⁴JCF).

Table 2: Summary of ¹³C NMR Data for 3,4-Difluorotoluene

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-4 | ~151 | dd | ¹JCF ≈ 245, ²JCF ≈ 15 |

| C-3 | ~148 | dd | ¹JCF ≈ 248, ²JCF ≈ 14 |

| C-1 | ~130 | dd | ³JCF, ⁴JCF |

| C-6 | ~125 | dd | ³JCF, ⁴JCF |

| C-2 | ~118 | dd | ²JCF, ³JCF |

| C-5 | ~117 | dd | ²JCF, ³JCF |

| CH₃ | ~15 | t | ³JCF, ⁴JCF |

Note: Assignments and values are based on typical ranges for fluorinated aromatic compounds. Experimental verification is required for definitive assignment.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,4-difluorotoluene demonstrates the power of multi-nuclear NMR in modern chemical research. The observed chemical shifts are consistent with the known electronic effects of methyl and fluorine substituents on an aromatic ring. More importantly, the intricate patterns of ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings provide an unambiguous fingerprint of the 1,2-difluoro-4-methyl substitution pattern. This guide serves as a practical reference for scientists and researchers, illustrating the key interpretive principles and experimental considerations necessary for the robust characterization of fluorinated molecules.

References

-

NMR Sample Preparation . Chemical Instrumentation Facility - Iowa State University. [Link]

-

How to Prepare Samples for NMR . Department of Chemistry - Durham University. [Link]

-

Small molecule NMR sample preparation . Georgia Institute of Technology. [Link]

-

NMR Sample Preparation: The Complete Guide . Organomation. [Link]

-

Sample Preparation . Faculty of Mathematical & Physical Sciences - UCL. [Link]

-

Ghate, A. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening . ACS Omega. [Link]

-

Wody, M. T., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . The Journal of Organic Chemistry. [Link]

-

3,4-Difluorotoluene . PubChem - National Institutes of Health. [Link]

-

Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments . The Journal of Organic Chemistry. [Link]

-

How do I know if my unknown contains a fluorine atom(s)? … Part 2 . ACD/Labs. [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants . Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Findeisen, M., et al. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA . Journal of the American Chemical Society. [Link]

-

Fluorine NMR . University of California, Davis. [Link]

-

Löfgren, M. & Arvidsson, T. (2014). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different . DiVA portal. [Link]

-

Stare, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds . RSC Advances. [Link]

-

Wody, M. T., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . Semantic Scholar. [Link]

-

PSYCHE to Evaluate 1H-19F Coupling Constants . University of Ottawa NMR Facility Blog. (2017). [Link]

-

Stare, K., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . Chemical Science. [Link]

-

Gerig, J. T. (2003). An Overview of Fluorine NMR . ResearchGate. [Link]

-

Wody, M. T., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . eScholarship.org. [Link]

-

Coupling of Protons with Fluorine Page . ResearchGate. (2007). [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics. [Link]

-

13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants... . ResearchGate. [Link]

-

Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F) . ResearchGate. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

¹H NMR . University of California, Los Angeles. [Link]

-

3,4-Difluorotoluene . SpectraBase. [Link]

-

19Flourine NMR . Michigan State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

3,4-Difluorotoluene . Chemsrc. [Link]

-

¹H–¹H Coupling in Proton NMR . ACD/Labs. [Link]

-

Coupling Constants For 1h and 13c NMR . Scribd. [Link]

-

NMR Spectroscopy – 13C NMR Coupling Constants . Organic Chemistry Data & Info. [Link]

-

¹H NMR Coupling Constants . Organic Chemistry Data. [Link]

-

¹³C NMR Chemical Shifts . Oregon State University. [Link]

-

6.8: ¹³C NMR Spectroscopy . Chemistry LibreTexts. [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 7. organomation.com [organomation.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. acdlabs.com [acdlabs.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 3,4-Difluorotoluene for Pharmaceutical and Advanced Material Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,4-Difluorotoluene

3,4-Difluorotoluene (CAS No. 2927-34-6) is a fluorinated aromatic hydrocarbon that has emerged as a critical building block in modern organic synthesis.[1][2] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where the strategic introduction of fluorine atoms into molecules can significantly enhance metabolic stability, binding affinity, and overall biological activity.[1] This colorless to light yellow liquid serves as a key intermediate for creating more complex, high-value molecules.[3][4][5]

For the researcher or drug development professional, the success of a synthesis campaign hinges on the quality of its starting materials. The presence of isomeric or process-related impurities in 3,4-Difluorotoluene can lead to unforeseen side reactions, compromised yields, and purification challenges, ultimately delaying critical project timelines. This guide provides a comprehensive framework for navigating the commercial landscape of high-purity 3,4-Difluorotoluene, offering a repeatable methodology for supplier selection, quality verification, and risk mitigation.

Part 1: The Commercial Supplier Landscape

The procurement of high-purity 3,4-Difluorotoluene begins with identifying and evaluating reputable suppliers. These range from large, well-known chemical conglomerates to specialized manufacturers. The primary characteristic to scrutinize is the stated purity, which is most commonly determined by Gas Chromatography (GC).[1][6][7] A purity level of ≥98%, and more often 99%, is standard for research and development applications.[1][8]

Below is a comparative summary of prominent commercial suppliers. Note that availability and specifications can change, and direct inquiry is always recommended.

| Supplier | Stated Purity | Analysis Method | Typical Documentation | Available Scale |

| Sigma-Aldrich (Merck) | 99% | Not explicitly stated, implied GC | CoA, COO, SDS[9] | Gram to multi-gram |

| TCI America | >98.0% | GC | CoA, SDS, Specifications | Gram to multi-gram |

| Apollo Scientific | 99% | Not explicitly stated, implied GC | Chemical Data, SDS[8] | Gram to multi-gram |

| Chem-Impex | ≥98% | GC[1] | CoA, PS (Product Specification)[1] | Research quantities |

| Various (via ChemicalBook) | Typically ≥98% | GC | Varies by manufacturer | Lab to Bulk[3] |

This table is representative and not exhaustive. Researchers should always verify current specifications directly with the supplier.

Part 2: A Self-Validating Workflow for Supplier Qualification

Simply trusting a catalog description is insufficient for critical applications. A robust, self-validating system for supplier qualification is essential to ensure consistency and mitigate risk. This workflow is not a one-time event but a continuous process of verification.

The logical flow for qualifying a supplier is outlined below. The core principle is to move from public data to supplier-specific documents, and finally to in-house empirical verification.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. 3,4-Difluorotoluene | 2927-34-6 [chemicalbook.com]

- 4. China 3 4-Difluorotoluene CAS 2927-34-6 Manufacturer and Supplier | Starsky [starskychemical.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. labproinc.com [labproinc.com]

- 8. 2927-34-6 Cas No. | 3,4-Difluorotoluene | Apollo [store.apolloscientific.co.uk]

- 9. 3,4-Difluorotoluene | 2927-34-6 [sigmaaldrich.com]

The Impact of Vicinal Fluorination: A Technical Guide to the Crystal Structure of 3,4-Difluorotoluene Derivatives

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 3,4-difluoro substitution pattern on a toluene core imparts unique electronic properties that profoundly influence intermolecular interactions and, consequently, the solid-state architecture. This technical guide provides an in-depth exploration of the crystal structure of 3,4-difluorotoluene derivatives. We will delve into the experimental and computational methodologies requisite for elucidating these structures, with a particular focus on handling liquid samples through in situ cryocrystallization. A detailed analysis of a representative derivative, 3,4-difluoro-2-hydroxybenzoic acid, will serve as a practical case study. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to understand and engineer the crystalline forms of this important class of molecules.

Introduction: The Significance of the 3,4-Difluorotoluene Moiety

3,4-Difluorotoluene is a versatile aromatic building block utilized in the synthesis of a wide array of functional molecules.[1] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as specialty polymers and liquid crystals.[1] The presence of two vicinal fluorine atoms on the benzene ring creates a strong dipole moment and alters the electrostatic potential of the molecule. This fluorination pattern is known to enhance metabolic stability, modulate acidity, and influence non-covalent interactions, all of which are critical parameters in drug design and materials engineering.

Understanding the three-dimensional arrangement of atoms in the solid state is paramount for controlling the physicochemical properties of these derivatives, including solubility, dissolution rate, bioavailability, and stability. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for unambiguously determining molecular structure and packing in the crystalline state.

Methodologies for Crystal Structure Determination

The elucidation of the crystal structure of 3,4-difluorotoluene derivatives requires a synergistic approach, combining experimental diffraction techniques with computational modeling.

Experimental Approach: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise arrangement of atoms in a crystal.[2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, one can deduce the electron density distribution within the crystal and, subsequently, the atomic positions, bond lengths, and bond angles.

For derivatives that are solid at room temperature, conventional crystallization techniques can be employed. However, the parent compound, 3,4-difluorotoluene, is a liquid at ambient conditions, necessitating specialized techniques for single crystal growth.

In situ cryocrystallization is a powerful technique for determining the crystal structures of compounds that are liquids or gases at room temperature.[3][4][5] The method involves growing a single crystal directly on the diffractometer at low temperatures.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of liquid 3,4-difluorotoluene is drawn into a thin-walled glass capillary (e.g., a Lindemann tube). The capillary is then flame-sealed.

-

Mounting and Cooling: The sealed capillary is mounted on the goniometer head of the diffractometer. A stream of cold nitrogen gas is directed over the capillary to cool the sample.

-

Polycrystalline Formation: The sample is rapidly cooled to a temperature below its melting point, resulting in the formation of a polycrystalline solid.

-

Annealing and Crystal Growth: A controlled heat source, such as an infrared laser, is used to melt most of the polycrystalline solid, leaving only a small seed crystal. The temperature is then slowly lowered, allowing the single crystal to grow from the seed.[3] This annealing process may need to be repeated to obtain a crystal of suitable size and quality.

-

Data Collection: Once a suitable single crystal is obtained, the temperature is stabilized, and X-ray diffraction data are collected.

Computational Approaches

Computational chemistry provides invaluable tools for predicting and analyzing crystal structures.

-

Crystal Structure Prediction (CSP): CSP algorithms are employed to generate a landscape of energetically plausible crystal packing arrangements for a given molecule. This can guide experimental efforts and aid in the identification of potential polymorphs.

-

Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and calculate intermolecular interaction energies, providing a quantitative understanding of the forces that govern crystal packing.

-

Hirshfeld Surface Analysis: This technique partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The analysis generates 2D "fingerprint plots" that summarize the types and relative importance of different interactions.

Case Study: Crystal Structure of 3,4-Difluoro-2-hydroxybenzoic Acid

To illustrate the principles of crystal structure analysis in this class of compounds, we examine the published crystal structure of 3,4-difluoro-2-hydroxybenzoic acid.[2][6] This derivative provides a tangible example of the interplay of intermolecular forces in a difluorinated aromatic system.

Crystallographic Data

The crystal structure of 3,4-difluoro-2-hydroxybenzoic acid was determined by single-crystal X-ray diffraction.[2][6]

| Parameter | Value | Reference |

| Chemical Formula | C₇H₄F₂O₃ | [2][6] |

| Molecular Weight | 174.10 g/mol | [2][6] |

| Crystal System | Monoclinic | [2][6] |

| Space Group | P2₁/n | |

| a | 9.4252 (8) Å | [2][6] |

| b | 6.8145 (5) Å | [2][6] |

| c | 11.0391 (8) Å | [2][6] |

| β | 106.257 (5)° | [2][6] |

| Volume | 680.67 (9) ų | [2][6] |

| Z | 4 | [2][6] |

Analysis of Intermolecular Interactions

The crystal packing of 3,4-difluoro-2-hydroxybenzoic acid is dominated by a network of hydrogen bonds and π–π stacking interactions.

-

Hydrogen Bonding: An intramolecular O—H···O hydrogen bond is observed between the hydroxyl and carboxylic acid groups.[2][6] In the crystal lattice, molecules form inversion dimers through pairs of intermolecular O—H···O hydrogen bonds, creating R²₂(8) ring motifs.[2][6] These dimers are further linked by C—H···O and C—H···F hydrogen bonds, forming sheets.[2][6]

-

π–π Stacking: The sheets formed by hydrogen bonding are stacked on top of one another, stabilized by aromatic π–π stacking interactions with an inter-centroid distance of 3.7817 (9) Å.[2][6]

Comparative Analysis: The Influence of Fluorination

To appreciate the impact of the difluoro substitution, it is instructive to compare the packing of these derivatives with their non-fluorinated analogs. The crystal structure of toluene, for instance, is primarily governed by weaker van der Waals forces and C-H···π interactions. The introduction of fluorine atoms, with their high electronegativity, creates regions of positive and negative electrostatic potential on the molecular surface. This leads to more directional and often stronger intermolecular interactions, such as C—H···F hydrogen bonds and halogen···halogen contacts, which can significantly alter the crystal packing and physical properties of the material. Computational studies on fluorinated benzenes have shown that fluorination can lead to a preference for herringbone packing over π-stacking, a phenomenon attributed to changes in the electrostatic potential of the aromatic rings.[7]

Conclusion and Future Directions

The crystal structure of 3,4-difluorotoluene derivatives is a result of a delicate balance of intermolecular forces, profoundly influenced by the presence of the vicinal fluorine atoms. This guide has outlined the key experimental and computational methodologies for elucidating these structures, with a particular emphasis on the in situ cryocrystallization technique for liquid samples. The detailed analysis of 3,4-difluoro-2-hydroxybenzoic acid highlights the importance of hydrogen bonding and π–π stacking in directing the solid-state assembly.

Future research in this area will likely focus on the synthesis and crystallographic characterization of a wider range of 3,4-difluorotoluene derivatives to establish comprehensive structure-property relationships. The continued development of crystal structure prediction algorithms will enable the in silico design of crystalline materials with desired properties. A deeper understanding of the interplay between fluorination patterns and intermolecular interactions will undoubtedly fuel innovation in the design of next-generation pharmaceuticals and advanced materials.

References

- Bruker. (2009). APEX2, SAINT-Plus, and XPREP. Bruker AXS Inc., Madison, Wisconsin, USA.

- Ravi Kiran, B., Palakshamurthy, B. S., Vijayakumar, G. R., & Bharath, H. S. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o519.

- Dey, D., & Chopra, D. (2014).

- Farrugia, L. J. (2012). ORTEP-3 for Windows - a version of ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 45(4), 849–854.

- Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., Rodriguez-Monge, L., Taylor, R., van de Streek, J., & Wood, P. A. (2008). Mercury CSD 2.0—new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466–470.

- Nenashev, A. V., Kokorin, A. I., Paraschuk, D. Y., & Pshenichnikov, M. S. (2018). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Physical Chemistry Chemical Physics, 20(4), 2249-2256.

- Ravi Kiran, B., Palakshamurthy, B. S., Vijayakumar, G. R., & Bharath, H. S. (2014). 3,4-Difluoro-2-hydroxybenzoic acid.